4-Methoxybenzo[d]isothiazol-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NO2S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
4-methoxy-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO2S/c1-11-5-3-2-4-6-7(5)8(10)9-12-6/h2-4H,1H3,(H,9,10) |
InChI Key |
HUILNLAAAZVRLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SNC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathways
Strategies for the Construction of the Benzo[d]isothiazol-3(2H)-one Core
The construction of the fundamental benzo[d]isothiazol-3(2H)-one structure can be achieved through various synthetic routes, which are broadly categorized into intramolecular and intermolecular pathways. nih.gov These methods often involve the formation of a crucial nitrogen-sulfur (N-S) bond to complete the heterocyclic ring. organic-chemistry.org
Intramolecular Cyclization Approaches for N-S Bond Formation
Intramolecular cyclization is a common and effective strategy for synthesizing the benzo[d]isothiazol-3(2H)-one core, typically starting from 2-mercaptobenzamide precursors. mdpi.com This approach involves an intramolecular oxidative dehydrogenative cyclization, coupling the N-H and S-H bonds to form the N-S bond. organic-chemistry.orgmdpi.com
Several catalytic systems have been developed to facilitate this transformation:
Copper(I)-Catalysis : A method developed by Kuninobu and Kanai in 2013 utilizes a Cu(I) catalyst under an oxygen atmosphere. This process allows for the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides to afford benzo[d]isothiazol-3(2H)-ones in excellent yields, with O₂ serving as the sole oxidant. mdpi.comnih.gov
Cobalt-Catalysis : A heterogeneous catalyst, tetra-substituted sulfonated cobalt phthalocyanine (B1677752) (CoPcS), has been employed for the synthesis from 2-mercaptobenzamides in an aqueous medium under an oxygen atmosphere. This method is noted for its good to excellent yields and the ability to recycle the aqueous mother liquor. mdpi.comresearchgate.net
Electrochemical Synthesis : An electrochemical dehydrogenative cyclization protocol offers a sustainable alternative to chemical oxidants. mdpi.comnih.gov This method uses constant-current electrolysis in an undivided cell to convert 2-mercaptobenzamides into the desired products in moderate to good yields, generating hydrogen gas as the only byproduct. mdpi.com
Visible Light-Promoted Synthesis : A metal-free approach utilizes visible light photocatalysis for the N-S bond coupling in 2-mercaptobenzamides, leading to the formation of benzisothiazol-3-ones under mild conditions. nih.gov
Intermolecular Coupling Reactions for Heterocycle Assembly
Intermolecular strategies provide an alternative route to the benzo[d]isothiazol-3(2H)-one core, typically involving the reaction of 2-halobenzamides with a sulfur source. nih.govmdpi.com These reactions are generally catalyzed by transition metals and proceed through a cascade mechanism involving C–S bond formation followed by N–S bond cyclization. mdpi.com
In 2012, Punniyamurthy's group developed a copper-catalyzed cascade reaction coupling various 2-halobenzamides with elemental sulfur (S₈) to produce benzo[d]isothiazol-3(2H)-ones in moderate to good yields. mdpi.comnih.gov Another approach involves the copper-catalyzed reaction of o-bromobenzamide derivatives with potassium thiocyanate (B1210189) (KSCN) in water. researchgate.net
Metal-Catalyzed and Metal-Free Synthetic Routes
The synthesis of the benzo[d]isothiazol-3(2H)-one core can be broadly classified by the nature of the catalyst employed.
Metal-Catalyzed Routes: Transition metals, particularly copper and cobalt, play a pivotal role in many synthetic strategies.
Copper-Catalyzed : Copper(I) chloride (CuCl) and other copper salts are effective catalysts for both intramolecular cyclization of 2-mercaptobenzamides and intermolecular reactions of 2-halobenzamides with sulfur sources like S₈ or KSCN. mdpi.comresearchgate.net These reactions often demonstrate high functional group tolerance. organic-chemistry.org
Cobalt-Catalyzed : Heterogeneous cobalt catalysts, such as tetra-substituted sulfonated cobalt phthalocyanine (CoPcS), have been successfully used for intramolecular N-S bond formation in water, offering an environmentally friendly option. researchgate.netresearchgate.net
Metal-Free Routes: Growing interest in green and sustainable chemistry has led to the development of several metal-free synthetic methods. mdpi.com
KBr-Catalyzed Oxidation : A system using potassium bromide (KBr) as a catalyst under an oxygen atmosphere can effectively transform 2-mercaptobenzamides into benzo[d]isothiazol-3(2H)-ones in excellent yields. mdpi.com
Electrochemical Cyclization : As mentioned previously, constant-current electrolysis provides a clean method for intramolecular N-S bond formation without the need for metal catalysts or chemical oxidants. mdpi.comnih.gov
Selectfluor-Mediated Synthesis : The electrophilic fluorine reagent Selectfluor can be used in a "fluorine-free" capacity to mediate the cascade N-S bond formation. mdpi.com
Photochemical Synthesis : Visible-light-promoted reactions offer a mild, metal-free pathway for the intramolecular cyclization of 2-mercaptobenzamides. organic-chemistry.orgnih.gov
| Route Type | Catalyst/Reagent | Starting Material | Key Feature | Reference |
|---|---|---|---|---|
| Intramolecular (Metal-Catalyzed) | Cu(I) / O₂ | 2-Mercaptobenzamide | Oxidative dehydrogenative N-S coupling. | organic-chemistry.orgmdpi.com |
| Intramolecular (Metal-Catalyzed) | CoPcS / O₂ | 2-Mercaptobenzamide | Heterogeneous catalysis in aqueous media. | mdpi.comresearchgate.net |
| Intermolecular (Metal-Catalyzed) | CuCl / S₈ | 2-Halobenzamide | Cascade C-S and N-S bond formation. | mdpi.comnih.gov |
| Intramolecular (Metal-Free) | KBr / O₂ | 2-Mercaptobenzamide | Oxidative dehydrogenative cyclization. | mdpi.com |
| Intramolecular (Metal-Free) | Electrolysis | 2-Mercaptobenzamide | Green synthesis with H₂ as byproduct. | mdpi.comnih.gov |
| Intramolecular (Metal-Free) | Visible Light | 2-Mercaptobenzamide | Mild reaction conditions. | nih.gov |
Utilization of Pre-functionalized Aromatic Substrates (N-, S-, or N,S-Substituted)
The choice of the starting aromatic substrate is critical and dictates the synthetic pathway. These substrates are pre-functionalized with the necessary nitrogen and/or sulfur moieties, or precursors thereof, at the ortho position.
N,S-Substituted Substrates : 2-Mercaptobenzamides are the most common starting materials for intramolecular cyclization routes. mdpi.com These substrates already contain the necessary nitrogen and sulfur atoms, requiring only the formation of the N-S bond through oxidative cyclization. researchgate.net Another example is 2-(methylthio)benzamide, which can be converted to the target product using reagents like Selectfluor. researchgate.net
N-Substituted Substrates : 2-Halobenzamides (e.g., 2-bromo- or 2-iodobenzamides) are key substrates for intermolecular reactions. mdpi.comrsc.org In these syntheses, the nitrogen is part of the amide group, and the sulfur atom is introduced from an external source, such as elemental sulfur (S₈) or potassium thiocyanate (KSCN). mdpi.comresearchgate.net
Synthesis of 4-Methoxybenzo[d]isothiazol-3(2H)-one 1,1-Dioxide and Analogues
The 1,1-dioxide of benzo[d]isothiazol-3(2H)-one is also known as a saccharin (B28170) derivative. The synthesis of these compounds typically involves the oxidation of the sulfur atom in the pre-formed benzo[d]isothiazol-3(2H)-one ring system.
Specific Pathways for the Formation of the 1,1-Dioxide Moiety
A direct and efficient method for creating the 1,1-dioxide moiety is the sequential oxidation of a benzo[d]isothiazol-3(2H)-one. A metal-free, one-pot, double oxidation reaction has been developed for this purpose. mdpi.com
The process involves two main steps:
First Oxidation to 1-Oxide : The benzo[d]isothiazol-3(2H)-one is first oxidized to the corresponding benzo[d]isothiazol-3(2H)-one-1-oxide. This can be achieved using Selectfluor in an aqueous medium (H₂O/DMF) at room temperature. This reaction is generally high-yielding and tolerates a variety of functional groups. mdpi.comdntb.gov.ua
Second Oxidation to 1,1-Dioxide : Following the formation of the 1-oxide, a stronger oxidizing agent, such as meta-Chloroperoxybenzoic acid (m-CPBA), is added to the same reaction vessel. This second oxidation step converts the 1-oxide to the final 1,1-dioxide (saccharin derivative). mdpi.com
This one-pot sequential oxidation strategy provides a practical and efficient route to saccharin analogues from their corresponding benzo[d]isothiazol-3(2H)-one precursors. mdpi.com
| Step | Reagent | Intermediate/Product | Key Feature | Reference |
|---|---|---|---|---|
| 1 | Selectfluor | Benzo[d]isothiazol-3(2H)-one-1-oxide | Selective oxidation of sulfur. | mdpi.comdntb.gov.ua |
| 2 | m-CPBA | Benzo[d]isothiazol-3(2H)-one-1,1-dioxide | Completion of oxidation to sulfone. | mdpi.com |
Selective Oxidation Methodologies for Sulfur Atom Functionalization
The functionalization of the sulfur atom within the benzo[d]isothiazol-3(2H)-one scaffold, primarily through oxidation to form sulfoxides (1-oxides) and sulfones (1,1-dioxides), is a key strategy for modulating the compound's properties. Achieving selectivity in this oxidation process is crucial.
Research has demonstrated that the choice of oxidizing agent and reaction conditions dictates the outcome. For instance, the S-oxidation of 3-aryl-2-phenyl-1,3-thiazolidin-4-ones, a related heterocyclic system, shows that selective oxidation to the sulfoxide (B87167) can be achieved using three equivalents of Oxone® at room temperature. ccsenet.org In contrast, preparing the corresponding sulfone selectively often requires higher temperatures and an increased amount of Oxone®. ccsenet.org
A notable method for the selective oxidation of benzo[d]isothiazol-3(2H)-ones utilizes Selectfluor in conjunction with silver(I) oxide (Ag₂O). This system efficiently produces benzo[d]isothiazol-3(2H)-one-1-oxides. nih.gov A proposed mechanism involves the initial reaction between Ag₂O and Selectfluor to form a potent F–Ag(III) species, which facilitates the oxidation. nih.gov This approach has been successfully applied in gram-scale synthesis, yielding products in high purity without the need for column chromatography. nih.gov
Historically, the oxidation of the sulfur atom in related benzothiazinone systems with agents like 3-chloroperbenzoic acid has led to unexpected ring contractions, forming benzisothiazolinone 1-oxides instead of the anticipated benzothiazinone sulfones. nih.gov This highlights the nuanced reactivity of the sulfur heteroatom within these bicyclic structures. The general oxidation of sulfides to sulfoxides or sulfones can also be achieved using hydrogen peroxide with specific catalysts; tantalum carbide favors sulfoxide formation, while niobium carbide promotes sulfone synthesis. organic-chemistry.org
Table 1: Comparison of Sulfur Oxidation Methodologies
| Oxidant/Catalyst System | Typical Substrate | Product | Key Conditions | Selectivity |
|---|---|---|---|---|
| Oxone® (3 equiv.) | 1,3-Thiazolidin-4-ones | Sulfoxide | Room Temperature | High for Sulfoxide ccsenet.org |
| Oxone® (>3 equiv.) | 1,3-Thiazolidin-4-ones | Sulfone | High Temperature | High for Sulfone ccsenet.org |
| Selectfluor / Ag₂O | Benzo[d]isothiazol-3(2H)-ones | Sulfoxide (1-oxide) | - | Selective for Sulfoxide nih.govnih.gov |
| H₂O₂ / Tantalum Carbide | Sulfides | Sulfoxide | - | High for Sulfoxide organic-chemistry.org |
| H₂O₂ / Niobium Carbide | Sulfides | Sulfone | - | High for Sulfone organic-chemistry.org |
Regioselective Introduction of Methoxy (B1213986) Substituents
The synthesis of this compound inherently requires precise control over the placement of the methoxy group on the benzene (B151609) ring. Rather than adding the substituent to a pre-formed heterocyclic core, advanced synthetic strategies typically achieve this regioselectivity by utilizing precursors where the methoxy group is already correctly positioned.
The primary route involves the cyclization of a substituted 2-mercaptobenzamide, in this case, 3-methoxy-2-mercaptobenzamide. The regiochemistry is thus established by the synthesis of this starting material. The synthesis of substituted 1,4-benzothiazines from α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol (B119425) demonstrates how the inherent nucleophilicity of reactants can drive regioselectivity; the more nucleophilic sulfur atom attacks the more electrophilic carbon of the epoxide ring first, directing the final structure of the heterocycle. acgpubs.orgresearchgate.net Although a different ring system, this principle of leveraging pre-functionalized starting materials and inherent chemical reactivity is central to the regioselective synthesis of complex heterocycles like this compound.
Mechanistic Investigations of Benzo[d]isothiazol-3(2H)-one Synthesis
Understanding the reaction mechanisms underlying the formation of the benzo[d]isothiazol-3(2H)-one core is fundamental to optimizing existing synthetic routes and developing novel ones. The primary pathways involve oxidative cyclization, often mediated by transition metals or electrochemical processes.
Oxidative Cyclization Mechanisms
The most common strategy for constructing the benzo[d]isothiazol-3(2H)-one scaffold is the intramolecular oxidative cyclization of 2-mercaptobenzamides. mdpi.com This process involves the formation of a nitrogen-sulfur (N–S) bond through dehydrogenation.
Mechanistic studies suggest these reactions can proceed through radical pathways. For instance, in a cobalt-catalyzed system using oxygen as the oxidant, it is proposed that Co(II) is first oxidized to Co(III). nih.gov This Co(III) species then oxidizes the 2-mercaptobenzamide to generate a thiyl radical intermediate. nih.gov Subsequent intramolecular nucleophilic attack by the amide's nitrogen atom onto the sulfur radical leads to the cyclized product and regeneration of the Co(II) catalyst. nih.gov Metal-free approaches, such as those using KBr as a catalyst with O₂, are also believed to involve disulfide intermediates. nih.govmdpi.com
Transition-Metal-Mediated Reaction Pathways
Transition metals play a pivotal role in catalyzing the synthesis of benzo[d]isothiazol-3(2H)-ones, offering efficient and selective pathways. mdpi.com Copper and cobalt are among the most frequently employed metals.
Copper(I)-catalyzed systems facilitate the intramolecular N–S bond formation from 2-mercaptobenzamides under an oxygen atmosphere, providing excellent yields. nih.govmdpi.com Another significant copper-catalyzed route involves the reaction of 2-halobenzamides with a sulfur source like potassium thiocyanate (KSCN) or elemental sulfur. researchgate.netrsc.org A plausible mechanism for the reaction with KSCN involves the initial oxidative addition of the 2-bromobenzamide (B1207801) to the Cu(I) catalyst. nih.gov This is followed by ligand exchange with KSCN and subsequent reductive elimination to form a thiocyanate intermediate, which then cyclizes to form the N–S bond. nih.gov
Heterogeneous catalysts, such as tetra-substituted sulfonated cobalt phthalocyanine (CoPcS), have also been effectively used for the oxidative dehydrogenative cyclization of 2-mercaptobenzamides in aqueous media. nih.govmdpi.com
Table 2: Selected Transition-Metal-Mediated Syntheses
| Catalyst | Starting Material | Key Conditions | Proposed Pathway | Reference |
|---|---|---|---|---|
| Cu(I) salts | 2-Mercaptobenzamides | O₂ atmosphere | Intramolecular oxidative dehydrogenative cyclization | nih.govmdpi.com |
| CuCl | 2-Halobenzamides + S₈ | DMF, K₂CO₃ | Cascade C–S bond formation and N–S cyclization | mdpi.comrsc.org |
| CoPcS (heterogeneous) | 2-Mercaptobenzamides | O₂ atmosphere, H₂O | Oxidative dehydrogenative cyclization via thiyl radical | nih.govmdpi.com |
| Mn(OAc)₂ | 2-Mercaptobenzamide | O₂ atmosphere | Aerobic oxidative cyclization | researchgate.net |
Electrochemical Synthesis Mechanisms
Electrochemical methods represent a modern and sustainable approach to synthesis, avoiding the need for chemical oxidants. The electrochemical synthesis of benzo[d]isothiazol-3(2H)-ones proceeds via an intramolecular dehydrogenative N–S bond formation. mdpi.comresearchgate.net
The reaction is typically carried out using a 2-mercaptobenzamide as the starting material in an undivided cell under constant-current electrolysis. mdpi.com The proposed mechanism involves the anodic oxidation of the thiol group to generate a thiyl radical or a related reactive sulfur species. This intermediate then undergoes intramolecular cyclization through attack by the amide nitrogen. The process is highly efficient and clean, producing hydrogen gas as the only byproduct. mdpi.comresearchgate.net This method circumvents the use of external oxidants and often operates under mild conditions, making it an attractive green alternative. researchgate.net
Sustainable Synthesis Approaches and Green Chemistry Principles
The synthesis of this compound and its parent compound is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety. researchgate.net
Key sustainable strategies include:
Use of Green Oxidants: Employing molecular oxygen (from air) as the terminal oxidant is a hallmark of green synthesis, as it results in water as the primary byproduct. nih.govnih.gov This approach is common in transition-metal-catalyzed aerobic oxidative cyclizations. researchgate.netrsc.org
Aqueous Media: Performing reactions in water instead of volatile organic solvents is a significant green improvement. The use of catalysts like CoPcS has enabled the efficient synthesis of benzo[d]isothiazol-3(2H)-ones in water, which also simplifies product purification and allows for the recycling of the mother liquor. nih.govresearchgate.net
Electrochemical Synthesis: As detailed previously, electrochemistry provides a powerful tool for green synthesis by replacing chemical redox agents with electricity. mdpi.comresearchgate.net This method generates minimal waste, with hydrogen gas being the only side product in the dehydrogenative cyclization of 2-mercaptobenzamides. mdpi.comresearchgate.net
Catalysis: The shift from stoichiometric reagents to catalytic amounts of transition metals or organocatalysts significantly reduces waste and improves atom economy. innosyn.com Many of the advanced syntheses of the benzo[d]isothiazol-3(2H)-one core rely on catalytic cycles that regenerate the active species. nih.govmdpi.com
Energy Efficiency: The development of synthetic protocols that operate at ambient temperature and pressure contributes to a lower energy footprint. researchgate.net Bioinspired cooperative catalytic systems using enzymes like laccase have been applied for aerobic oxidations at room temperature. nih.govrsc.org
These approaches collectively contribute to the development of more environmentally benign and economically viable routes for the production of benzo[d]isothiazol-3(2H)-one derivatives. nih.gov
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific chemical shifts (δ), coupling constants (J), and multiplicity for the protons of 4-Methoxybenzo[d]isothiazol-3(2H)-one are not available.
The chemical shifts for the carbon atoms in the skeleton of this compound have not been reported.
Correlations from 2D NMR experiments, which are essential for unambiguous assignment of proton and carbon signals and for establishing long-range connectivities, are not available.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
The exact mass and fragmentation pattern of this compound, which would confirm its molecular formula and provide insights into its structure, have not been documented.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Specific vibrational frequencies from IR and Raman spectroscopy for the functional groups present in this compound are not available. This data is key to identifying characteristic bonds such as C=O, C-N, C-S, and C-O.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems
Information on the absorption maxima (λmax) and molar absorptivity (ε) from UV-Vis spectroscopy, which would describe the electronic transitions and conjugation within the molecule, has not been found.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
The determination of the three-dimensional atomic arrangement of a molecule in its crystalline state is unequivocally achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and packing, within the crystal lattice. For chiral molecules, X-ray crystallography can be employed to determine the absolute stereochemistry.
As of the current literature review, a single-crystal X-ray structure for this compound has not been reported. Consequently, detailed experimental data on its solid-state conformation, crystal packing, and absolute stereochemistry (if applicable) are not available.
To illustrate the type of data obtained from such an analysis, the crystallographic information for a related benzisothiazole derivative, 2-(4-methoxyphenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is presented below. It is crucial to note that this data is for a structurally different molecule and does not represent this compound. The core benzisothiazole ring is present, but the substitution pattern and the oxidation state of the sulfur atom are different.
Table 1: Crystallographic Data for 2-(4-methoxyphenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₁NO₄S |
| Formula Weight | 289.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9824 (3) |
| b (Å) | 8.5801 (4) |
| c (Å) | 19.5645 (7) |
| α (°) | 90 |
| β (°) | 97.942 (2) |
| γ (°) | 90 |
| Volume (ų) | 1493.37 (10) |
| Z | 4 |
This data is for a related, but distinct, compound and is provided for illustrative purposes only.
In the case of the illustrative compound, 2-(4-methoxyphenyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, the benzothiazole (B30560) unit is reported to be essentially planar. nih.gov The dihedral angle between this planar moiety and the methoxy-substituted benzene (B151609) ring is 67.85 (5)°. nih.gov The crystal structure is characterized by weak C—H⋯O hydrogen bonds that form macrocyclic rings. nih.gov
Should a crystal structure for this compound be determined in the future, it would provide definitive insights into its solid-state conformation. This would include the planarity of the bicyclic ring system, the orientation of the methoxy (B1213986) group relative to the aromatic ring, and the nature of any intermolecular interactions that dictate the crystal packing.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
No specific studies utilizing Density Functional Theory (DFT) or Ab Initio methods for the comprehensive analysis of 4-Methoxybenzo[d]isothiazol-3(2H)-one were found. Such calculations would be necessary to determine its electronic properties and predict its reactivity.
Detailed optimized molecular geometry parameters (bond lengths, bond angles, and dihedral angles) from quantum chemical calculations for this compound are not available in published literature.
Data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound, which are crucial for understanding its kinetic stability and chemical reactivity, have not been reported.
Calculated values for global reactivity descriptors (such as chemical potential, hardness, and electrophilicity) and local reactivity descriptors (like Fukui functions) for this specific compound are absent from the literature.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map for this compound, which would illustrate the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack, has not been published.
Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations
There is no available research on the non-linear optical (NLO) properties or calculated hyperpolarizability values for this compound.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Specific QSAR or QSPR models incorporating this compound to predict its biological activity or physical properties could not be located.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This approach allows researchers to understand the conformational flexibility of a compound and the stability of its interactions with a target protein, providing a more dynamic picture than static docking models.
Currently, there are no published MD simulation studies specifically focused on this compound. Such studies would be valuable for determining the stability of its potential ligand-target complexes, observing conformational changes, and calculating binding free energies. The absence of this research means that detailed information on its dynamic behavior and the stability of its binding poses is not available.
Advanced Theoretical Approaches (e.g., QTAIM Analysis)
The Quantum Theory of Atoms in Molecules (QTAIM) is a sophisticated model that analyzes the electron density of a molecule to define chemical bonds, atomic interactions, and molecular structure. QTAIM can elucidate the nature of covalent and non-covalent interactions within a molecule and between molecules.
There is no evidence of QTAIM analysis having been performed on this compound in the existing scientific literature. Such an analysis would provide fundamental insights into the electronic properties of the molecule, including the nature of its intramolecular bonds and its potential for intermolecular interactions, which are crucial for understanding its chemical reactivity and physical properties.
Biological Activities and Molecular Mechanism Studies
Antimicrobial Activities: Investigation of Antibacterial and Antifungal Mechanisms of Action
The antimicrobial action of benzo[d]isothiazol-3(2H)-one derivatives, including the 4-methoxy variant, is primarily attributed to their ability to disrupt essential cellular processes in microorganisms. The core mechanism involves the electrophilic nature of the isothiazolinone ring, which readily reacts with nucleophilic residues in proteins, particularly cysteine thiols. researchgate.net This interaction can lead to the inactivation of critical enzymes involved in metabolism and cell growth. reformchem.com
The bactericidal mechanism involves the compound entering bacterial cells through the cell membrane and wall, where it reacts with sulfur-containing components. irobiocide.com The biological activity is centered on the formation of chemical bonds between the sulfur, nitrogen, and oxygen atoms on the heterocyclic ring and the DNA bases of proteins within the bacteria. irobiocide.com This action disrupts the DNA's structure, inhibiting replication and leading to cell death. irobiocide.com
In the context of antifungal activity, studies on amino acid-derived 1,2-benzisothiazolinone (BZT) compounds, which share the core scaffold, suggest a mechanism that targets mitochondrial functions. nih.govnih.gov One hypothesis posits that these compounds target a respiratory pathway, which in turn limits energy production. nih.govnih.gov This is supported by findings that show an increase in cellular reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential following exposure to these compounds. nih.govnih.gov The antifungal action of some benzisothiazolinone derivatives has been shown to be effective against a range of fungal pathogens, including those resistant to existing antifungal drugs. nih.govnih.gov
Antineoplastic Activities: Elucidation of Cellular Targets and Molecular Pathways (in vitro/ex vivo studies)
Derivatives of isothiazol-3-one have been investigated for their potential as anticancer agents, with research indicating they can disrupt key cellular processes involved in cancer progression. mdpi.com Through targeted mechanisms, isothiazolones have shown the potential to induce apoptosis and inhibit tumor growth. mdpi.com
Studies on nitrophenyl-isothiazolone derivatives have demonstrated cytotoxic effects against human hepatoma (Huh7) cells. nih.gov The mechanism of this cytotoxic effect involves the induction of apoptosis-mediated cell death, accompanied by the overexpression of the tumor suppressor gene TP53 and downregulation of the key-oncogene MYCN. researchgate.net Furthermore, these compounds have been observed to cause a significant reduction in mitochondrial membrane potential and an increase in mitochondrial superoxide (B77818) levels in cancer cells. nih.govresearchgate.net Some isothiazolinone derivatives have been shown to induce apoptosis at lower concentrations and necrosis at higher concentrations in human promyelocytic leukemia (HL60) cells. nih.gov
Inhibition of Cellular Glutathione (B108866) Metabolism
A key aspect of the antineoplastic activity of some isothiazol-3-one derivatives is their impact on cellular glutathione metabolism, which is often elevated in tumor cells. nih.gov Studies on human hepatocarcinoma cells have shown that certain isothiazol-3-one derivatives can significantly decrease the total cellular glutathione levels in a concentration- and time-dependent manner. nih.gov This depletion of glutathione, a critical cellular antioxidant, can lead to an increase in oxidative stress and contribute to cell death.
Enzyme Inhibition and Modulation Studies
Phosphomannose Isomerase (PMI) Inhibition
A series of benzoisothiazolones have been identified as potent inhibitors of phosphomannose isomerase (PMI), an enzyme that interconverts mannose-6-phosphate (B13060355) and fructose-6-phosphate. nih.govnih.gov Inhibition of PMI is a potential therapeutic strategy for Congenital Disorder of Glycosylation type Ia, a condition where the activity of phosphomannomutase 2 (PMM2) is compromised. nih.govnih.gov By inhibiting PMI, more mannose-6-phosphate is available for the PMM2 enzyme, potentially alleviating the symptoms of the disorder. nih.gov High-throughput screening and subsequent chemical optimization led to the discovery of this novel class of PMI inhibitors that exhibit little to no inhibition of PMM2. nih.gov
The following table displays the PMI inhibitory activity of selected benzoisothiazolone derivatives.
| Compound | R | PMI IC50 (µM) |
| 1 | H | 6.4 |
| 2 | 4-Me | 1.9 |
| 3 | 4-OMe | 2.6 |
| 4 | 4-Cl | 1.8 |
Data sourced from a study on potent, selective, and orally available benzoisothiazolone phosphomannose isomerase inhibitors.
2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase (IspD) Inhibition in Plasmodium spp.
2-Phenyl benzo[d]isothiazol-3(2H)-ones have been identified as species-selective inhibitors of 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD), a key enzyme in the essential methylerythritol phosphate (B84403) (MEP) pathway of malaria parasites like Plasmodium falciparum and P. vivax. nih.govresearchgate.net This pathway is absent in humans, making IspD an attractive target for selective antimalarial therapies. nih.gov These compounds exhibit nanomolar inhibitory activity against P. falciparum and P. vivax IspD and effectively prevent the growth of P. falciparum in culture. nih.govresearchgate.net
The mechanism of action involves an initial non-covalent binding of the inhibitor to the IspD active site, followed by the formation of a disulfide bond between the benzo[d]isothiazol-3(2H)-one core and an active site cysteine residue. nih.govresearchgate.net
The table below shows the inhibitory activity of selected 2-aryl benzo[d]isothiazol-3(2H)-ones against P. falciparum IspD and cultured parasites.
| Compound | R | P. falciparum IspD IC50 (nM) | P. falciparum EC50 (nM) |
| 5 | H | 110 ± 10 | 380 ± 50 |
| 6 | 4-Me | 73 ± 20 | 1100 ± 160 |
| 7 | 4-OMe | 220 ± 20 | 1600 ± 200 |
| 8 | 4-Cl | 57 ± 13 | 440 ± 48 |
Data from a study on the molecular mechanism of action of antimalarial benzoisothiazolones. researchgate.net
Sodium Glucose Co-Transporter 2 (SGLT2) Modulation
Research into benzisothiazole-β-d-glucopyranoside derivatives as inhibitors of the sodium-glucose cotransporter 2 (SGLT2) has provided insights into the structure-activity relationships for this class of compounds. nih.gov While not directly focused on 4-Methoxybenzo[d]isothiazol-3(2H)-one itself, a study on related structures found that 4-methoxy derivatives were less potent SGLT2 inhibitors compared to their corresponding alkyl analogues. nih.gov This suggests that the methoxy (B1213986) group at the 4-position may not be optimal for potent SGLT2 inhibition within this particular chemical scaffold. nih.gov
Metabotropic Glutamate (B1630785) Receptor 4 (mGlu4) Positive Allosteric Modulation
There is no information available in the searched scientific literature to suggest that this compound acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). Research on mGlu4 PAMs has focused on other distinct chemical scaffolds, and a direct connection to the benzo[d]isothiazol-3(2H)-one class, or this specific compound, has not been established.
Protoporphyrinogen (B1215707) Oxidase (Protox) Inhibition
There is no evidence in the scientific literature to indicate that this compound functions as an inhibitor of protoporphyrinogen oxidase (Protox). The class of Protox inhibitors typically includes different chemical structures, and benzo[d]isothiazol-3(2H)-one derivatives are not commonly associated with this mechanism of action.
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
Due to the absence of defined biological activity for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are contingent on having a confirmed biological target and a measure of activity, which are currently lacking for this compound.
Target Identification and Validation in Biochemical Systems
No specific biological targets have been identified or validated for this compound in biochemical systems. The initial step of identifying a protein or pathway with which the compound interacts has not been documented in the available literature.
In Vitro and Ex Vivo Pharmacological Characterization in Relevant Biological Models
Consistent with the lack of identified biological activity, there are no published in vitro or ex vivo pharmacological characterization studies for this compound. Such studies would require a known biological target or a phenotypic screening assay where the compound has shown activity, neither of which has been reported.
An exploration of the chemical transformations and derivatization strategies for this compound reveals a versatile scaffold amenable to a variety of modifications. These transformations are crucial for developing new derivatives with tailored biological and chemical properties. Research has focused on functionalization at the nitrogen atom, substitution on the aromatic ring, modifications of the heterocyclic ring, and the synthesis of complex hybrid molecules.
Advanced Analytical Methodologies for Compound Characterization and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of isothiazolinone compounds. The development of a robust HPLC method is critical for ensuring the quality and purity of 4-Methoxybenzo[d]isothiazol-3(2H)-one.
Method development for isothiazolinones typically revolves around reversed-phase chromatography, which separates compounds based on their hydrophobicity. amazonaws.com A C18 column is commonly the stationary phase of choice, offering excellent separation for a wide range of isothiazolinone derivatives. nih.gov The mobile phase usually consists of a mixture of an aqueous component (like water or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of multiple analytes with varying polarities. sigmaaldrich.com
Validation of the HPLC method is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure its reliability. amazonaws.com Key validation parameters include:
Accuracy: The closeness of the test results to the true value. For related isothiazolinones, recoveries are typically in the range of 87.2% to 114.8%. nih.gov
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. Relative standard deviations (RSDs) are generally required to be below 10%. nih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficients (R²) for isothiazolinones are consistently greater than 0.999. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. For similar compounds, LODs can be in the range of 0.43 mg/kg to 1.14 mg/kg. nih.gov
The following table outlines a typical set of starting conditions for the HPLC analysis of a benzisothiazolinone compound, which would be adapted for this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 100Å, 1.8 µm, 2.1 mm × 100 mm) | nih.govsciex.com |
| Mobile Phase A | Water with 0.1% Formic Acid | sciex.com |
| Mobile Phase B | Acetonitrile or Methanol | nih.govsciex.com |
| Elution Mode | Gradient | sigmaaldrich.com |
| Flow Rate | 0.4 - 1.0 mL/min | sciex.com |
| Detection | Diode Array Detector (DAD) or UV at 275 nm | nih.govsielc.com |
| Column Temperature | 25 °C | lcms.cz |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis, Metabolite Identification, and Complex Mixture Analysis
For applications requiring higher sensitivity and specificity, such as trace analysis or the study of metabolites, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govnih.gov This technique combines the powerful separation capabilities of HPLC with the precise detection and structural elucidation abilities of mass spectrometry.
In LC-MS/MS analysis of isothiazolinones, the Multiple Reaction Monitoring (MRM) scan mode is commonly used for quantification. sciex.com This approach offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte. The method involves optimizing MS parameters, including the selection of precursor ions (typically the protonated molecule [M+H]⁺ in positive ion mode) and the most abundant product ions generated through collision-induced dissociation.
This methodology has been successfully applied to the simultaneous analysis of multiple isothiazolinones in complex matrices like adhesives and consumer products. nih.govresearchgate.net For this compound, a similar approach would be developed to identify its unique precursor and product ions, enabling its detection at very low concentrations, often at the nanogram-per-gram level. researchgate.net The high resolving power of LC-MS/MS is also invaluable for identifying potential metabolites by detecting mass shifts corresponding to biochemical transformations (e.g., hydroxylation, demethylation).
The table below shows typical parameters for an LC-MS/MS method used for the analysis of various isothiazolinones.
| Parameter | Condition | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | eeer.org |
| Scan Type | Multiple Reaction Monitoring (MRM) | sciex.com |
| Mobile Phase A | Aqueous solution with 0.1% formic acid | sciex.com |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | sciex.com |
| Linear Range | 0.1 to 100 µg/L | sciex.com |
| LOD/LOQ | Low ng/L to µg/L levels | sciex.comresearchgate.net |
Capillary Electrophoresis (CE) for High-Resolution Separations and Purity Assessment
Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique based on the differential migration of charged species in an electric field. It provides high separation efficiency and requires minimal sample and solvent volumes. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MECC), can be employed. researchgate.net
For polar compounds like isothiazolinone derivatives, CZE is highly effective. The separation is influenced by factors such as the pH, concentration, and composition of the background electrolyte (BGE), as well as the applied voltage. researchgate.net Non-aqueous capillary electrophoresis (NACE) may also be utilized, where organic solvents replace the aqueous buffer, offering different selectivity for certain analytes. nih.gov While specific applications of CE for this compound are not documented, the technique's proven ability to separate closely related polar drugs and alkaloids demonstrates its potential for the high-resolution purity assessment of this compound. researchgate.net
Advanced Chromatographic Techniques for Chiral Separations of Enantiomers (if applicable)
Chirality is a key consideration for many biologically active molecules, as enantiomers can exhibit different pharmacological and toxicological properties. nih.gov The parent compound, this compound, is achiral and therefore does not exist as enantiomers.
However, if derivatives of this compound were synthesized that contain a stereocenter, chiral separation would become necessary. Chiral HPLC is the most common technique for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Another approach is indirect separation, where the enantiomers are derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. wvu.edu Chiral Capillary Electrophoresis, which involves adding a chiral selector (like a cyclodextrin) to the running buffer, is another powerful technique for enantiomeric separation. wvu.edu
Application of Spectroscopic Methods (e.g., FTIR, Raman) for In Situ Reaction Monitoring
Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful Process Analytical Technology (PAT) tools for real-time, in-situ monitoring of chemical reactions. nih.gov These non-destructive methods provide real-time information on the concentration of reactants, intermediates, and products by tracking changes in their characteristic vibrational bands. nih.gov
For the synthesis of this compound, which may involve the formation or modification of the isothiazole (B42339) ring, these techniques could be invaluable. mdpi.comnih.gov
FTIR Spectroscopy: Can be used to monitor the disappearance of reactant functional groups (e.g., S-H, C=O) and the appearance of product-related bands. In-situ FTIR probes can be directly inserted into a reaction vessel to collect spectra at regular intervals. researchgate.net
Raman Spectroscopy: Is particularly well-suited for monitoring reactions in aqueous media due to the weak Raman signal of water. It can effectively track changes in key chemical bonds, such as the disulfide bond (S-S) if relevant to the synthetic pathway, or vibrations within the aromatic and heterocyclic ring structures. nih.govspectroscopyonline.comcoherent.com
By correlating spectral changes with offline measurements (e.g., HPLC), a quantitative model can be built to monitor reaction progress, identify endpoints, and ensure process consistency. nih.gov
Environmental Analytical Methods for Degradation Product Monitoring in Non-Biological Systems
Understanding the environmental fate of this compound requires analytical methods capable of monitoring its degradation and identifying its transformation products in environmental matrices like water and soil. Isothiazolinones can undergo degradation through processes such as hydrolysis and photolysis. researchgate.net
Analytical methods for monitoring these degradation products typically involve sample extraction followed by analysis with highly sensitive techniques like LC-MS/MS. nih.gov The identification of unknown degradation products often relies on high-resolution mass spectrometry (HRMS) to determine their elemental composition, followed by MS/MS fragmentation studies to elucidate their structure. Studies on related isothiazolinones like 2-octyl-4-isothiazolin-3-one (OIT) have identified degradation pathways, and similar methodologies would be applied to investigate the environmental transformation of the 4-methoxy derivative. nih.gov
Applications in Chemical Sciences Non Clinical Focus
Development of Agrochemical Formulations (e.g., Herbicides, Pesticides)
Derivatives of the benzo[d]isothiazol-3(2H)-one structure are recognized for their potent biological activities, which has led to their investigation and use in agrochemical formulations. mdpi.com These compounds exhibit notable antifungal and antibacterial properties, making them valuable as active ingredients in pesticides designed to protect crops from various diseases. mdpi.commedchemexpress.com For instance, 2-Butylbenzo[d]isothiazol-3(2H)-one, a related compound, is explicitly used as a pesticide ingredient in agricultural settings. medchemexpress.com The isothiazolinone class of compounds, to which 4-Methoxybenzo[d]isothiazol-3(2H)-one belongs, has been developed for use in agrochemicals. nih.gov Research has demonstrated the efficacy of certain derivatives against common agricultural pathogens. researchgate.net For example, preliminary biological tests on N,N′-Linked 1,2-benzisothiazol-3(2H)-one 1,1-dioxides showed activity against plant pathogenic fungi such as Gloeosporium papaya P. Henn, Colletotrichum gloeosporioides Penz, and Botryodiplodia theobromae. researchgate.net
Table 1: Antifungal Activity of a Benzo[d]isothiazol-3(2H)-one Derivative Against Plant Pathogens
| Target Organism | Type | Application |
|---|---|---|
| Gloeosporium papaya P. Henn | Fungus | Agrochemical Fungicide |
| Colletotrichum gloeosporioides Penz | Fungus | Agrochemical Fungicide |
Catalysis and Organic Synthesis Reagents
The benzo[d]isothiazol-3(2H)-one framework is not only a target for synthesis but also a tool in organic synthesis. mdpi.com Various innovative and efficient methodologies have been developed for constructing this scaffold, indicating its importance as an intermediate in synthetic chemistry. mdpi.comnih.gov These methods include copper-catalyzed intramolecular N–S bond formation and electrochemical dehydrogenative cyclization, which provide high yields of benzo[d]isothiazol-3(2H)-one derivatives. mdpi.com
Furthermore, these compounds can act as reagents or catalysts. For example, benzo[d]isothiazol-3(2H)-ones have been employed as redox activators to facilitate efficient solid-phase peptide synthesis under mild conditions. arkat-usa.org The synthesis of derivatives, such as benzo[d]isothiazol-3(2H)-one-1-oxides, can be achieved with excellent yields through metal-free selective oxidation reactions, highlighting the utility of the core structure in further chemical transformations. mdpi.com
Table 2: Yields of Selectfluor-Mediated Oxidation of Benzo[d]isothiazol-3(2H)-one Derivatives
| Derivative | Product | Yield (%) |
|---|---|---|
| 2-Pentylbenzo[d]isothiazol-3(2H)-one | 2-Pentylbenzo[d]isothiazol-3(2H)-one-1-oxide | 92% |
| 2-Isopropylbenzo[d]isothiazol-3(2H)-one | 2-Isopropylbenzo[d]isothiazol-3(2H)-one-1-oxide | 93% |
| 2-Allylbenzo[d]isothiazol-3(2H)-one | 2-Allylbenzo[d]isothiazol-3(2H)-one-1-oxide | 95% |
Materials Science and Polymer Chemistry Applications
The application of benzo[d]isothiazol-3(2H)-one derivatives extends into the realm of materials science. mdpi.com The inherent biocidal properties of the isothiazolinone core are leveraged to protect various manufactured goods. nih.gov These compounds are incorporated into materials such as emulsion paints, wood varnishes, adhesives, and both natural and artificial leather to prevent fungal growth and microbial degradation. nih.gov The stability and efficacy of these molecules make them suitable additives for preserving the integrity and extending the lifespan of these materials. Derivatives like 2-Octyl-2H-Isothiazol-3-One (OIT) and 4,5-Dichloro-2-n-octyl-4-isothiazolino-3-one (DCOI) are used as antifouling agents in paints for ship hulls to prevent the formation of barnacles and other marine growth. wikipedia.org
Corrosion Inhibition Technologies
While direct studies on this compound as a corrosion inhibitor are not prominent, related heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective in this capacity. For example, benzotriazole, a compound with a similar fused heterocyclic ring system, is a key component in corrosion inhibitor formulations for methoxypropanol (B72326) in heat-transfer systems. google.com These types of molecules typically function by adsorbing onto the metal surface, forming a protective layer that prevents corrosive substances from making contact. Given the structural similarities, the benzo[d]isothiazol-3(2H)-one scaffold presents a potential area for future research in the development of new corrosion inhibitors.
Chemical Probes and Tools for Biological Research
Small molecules with specific biological activities are invaluable as chemical probes for studying cellular pathways and functions. Although not specifically this compound, the related mycothiazole (B1237078) (MTZ) chemotype has been investigated as a chemical probe for studying mitochondrial function and aging. nih.govnih.gov MTZ and its analogs act as potent and selective inhibitors of the mitochondrial electron transport chain (ETC) complex I. nih.govnih.gov Using these small molecules in model organisms like C. elegans allows researchers to induce specific stress responses, such as the mitochondria-specific unfolded protein response (UPRMT), and to investigate the regulatory mechanisms associated with aging. nih.govnih.gov This underscores the potential of isothiazole-containing scaffolds to serve as valuable tools for elucidating complex biological processes in a non-clinical research context. nih.gov
Industrial Preservatives and Biocides (excluding human product safety)
Isothiazolinones are a major class of industrial biocides used to control the growth of bacteria, fungi, and algae in a wide variety of industrial settings. nih.govwikipedia.org Their remarkable antimicrobial properties are effective for preserving water-based industrial products and processes. nih.gov Common applications include cooling water systems, fuel storage tanks, pulp and paper mill water systems, and oil extraction systems. wikipedia.orgirobiocide.com Derivatives such as Methylisothiazolinone (MIT) and Benzisothiazolinone (BIT) are extensively used for these purposes. nih.govirobiocide.com They function by inhibiting essential enzymes in microorganisms, particularly those with thiol groups at their active sites. wikipedia.org These compounds are also used to control the growth of mold, mildew, and sapstain on wood products. irobiocide.com
Table 3: Industrial Applications of Isothiazolinone-Based Biocides
| Application Area | Purpose |
|---|---|
| Cooling Water Systems | Control of bacteria, fungi, and algae |
| Pulp and Paper Mills | Slime control |
| Oil Extraction Systems | Microbial growth control |
| Fuel Storage Tanks | Prevention of microbial contamination |
| Wood Preservation | Control of mold, mildew, and sapstain |
Future Research Directions and Emerging Trends
Exploration of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact
The future of chemical synthesis for 4-Methoxybenzo[d]isothiazol-3(2H)-one is geared towards "green chemistry" principles, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. Traditional methods are being replaced by innovative and sustainable alternatives.
Recent advancements in the synthesis of the core benzo[d]isothiazol-3(2H)-one structure highlight several promising green strategies:
Electrochemical Synthesis : An electrochemical dehydrogenative cyclization of 2-mercaptobenzamide precursors offers a sustainable route. mdpi.comnih.gov This method uses electricity as a clean oxidant, replacing conventional chemical oxidants and generating hydrogen gas (H₂) as the only byproduct. mdpi.comnih.gov
Metal-Free Oxidation in Aqueous Media : The use of reagents like Selectfluor for the selective oxidation of the sulfur atom presents a green and efficient approach. nih.govmdpi.com These reactions can often be performed in water, reducing the reliance on volatile organic solvents. mdpi.com
Catalysis in Water : Cobalt-catalyzed intramolecular S-N bond formation has been successfully performed in water, which not only simplifies product purification but also allows for the recycling of the reaction medium. researchgate.net
Photochemical Synthesis : Light-mediated reactions are emerging as a powerful tool, offering mild conditions and high chemoselectivity for constructing the benzisothiazolinone core. organic-chemistry.org
These methodologies, currently applied to the general scaffold, are prime candidates for adaptation to the synthesis of this compound, promising more environmentally benign production pathways.
| Synthetic Method | Key Advantages | Primary Reactants/Conditions | Byproducts |
| Electrochemical Cyclization | Green oxidant, high atom economy | 2-Mercaptobenzamides, constant-current electrolysis | H₂ |
| Selectfluor-Mediated Oxidation | Metal-free, aqueous media | Benzo[d]isothiazol-3(2H)-ones, Selectfluor, H₂O/DMF | Non-hazardous salts |
| Cobalt-Catalyzed Cyclization | Reaction in water, catalyst recycling | 2-Mercaptobenzamides, Co catalyst, O₂ atmosphere | Water |
| Photochemical Synthesis | Mild conditions, high selectivity | Precursors, light irradiation | Varies by reaction |
Discovery of Untapped Biological Targets and Pharmacological Activities (mechanistic studies)
While the broader class of benzo[d]isothiazol-3(2H)-ones is known for antibacterial and antifungal properties, the full pharmacological potential of the 4-methoxy derivative remains largely untapped. mdpi.comnih.gov Future research will focus on identifying novel biological targets and elucidating the mechanisms of action.
Emerging research on related derivatives provides a roadmap for future investigations:
Enzyme Inhibition : Certain fluoro-substituted derivatives are potent inhibitors of phosphomannose isomerase (PMI), a target relevant to anti-tumor applications and blood glucose regulation. nih.gov A significant breakthrough identified benzisothiazolinone derivatives as potent, allosteric inhibitors of monoacylglycerol lipase (MGL), a key enzyme in the endocannabinoid system. acs.org These inhibitors function by covalently and reversibly modifying regulatory cysteine residues (Cys201 and Cys208). acs.org
Antifungal Mechanisms : Studies on amino acid-derived benzisothiazolinones suggest that their antifungal activity may stem from targeting mitochondrial respiratory pathways. nih.gov This leads to an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. nih.gov
Immuno-oncology : The benzo[d]isothiazol scaffold has been successfully used to design small molecule inhibitors that block the programmed cell death-1 (PD-1)/programmed cell death ligand 1 (PD-L1) interaction, a critical pathway in cancer immunotherapy.
The 4-methoxy group on the benzisothiazolinone ring can significantly alter the compound's electronic properties and binding affinities, making it a compelling candidate for screening against these and other novel therapeutic targets.
| Potential Biological Target | Therapeutic Area | Known Inhibitor Scaffold |
| Phosphomannose Isomerase (PMI) | Oncology, Metabolic Disorders | Fluoro-substituted benzo[d]isothiazol-3(2H)-ones nih.gov |
| Monoacylglycerol Lipase (MGL) | Neurology, Inflammation | N-substituted benzisothiazolinones acs.org |
| Mitochondrial Respiratory Pathways | Infectious Disease (Antifungal) | Amino acid-derived 1,2-benzisothiazolinones nih.gov |
| PD-1/PD-L1 Interaction | Immuno-oncology | Benzo[d]isothiazol derivatives |
Advanced Computational Design and In Silico Screening for Targeted Property Modulation
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel compounds. In silico methods are poised to play a crucial role in tailoring the properties of this compound for specific applications.
Future computational efforts will likely focus on:
Structure-Based Drug Design : Using molecular docking simulations to predict the binding affinity and orientation of 4-methoxy derivatives within the active sites of known biological targets, such as MGL or the PD-L1 dimer. acs.org This allows for the rational design of new derivatives with enhanced potency and selectivity.
Quantum Mechanics Calculations : Employing methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com These calculations can help predict reaction pathways for synthesis and metabolism.
Pharmacophore Modeling and Virtual Screening : Developing computational models based on the structural features required for biological activity. These models can then be used to screen large virtual libraries of compounds to identify new derivatives of this compound with a high probability of being active.
ADMET Prediction : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties will be crucial in the early stages of development to prioritize candidates with favorable pharmacokinetic profiles and minimize the risk of late-stage failures.
Integration with High-Throughput Synthesis and Screening Platforms
To rapidly explore the chemical space around this compound, future research will increasingly rely on the integration of automated synthesis with high-throughput screening (HTS). This combination allows for the rapid generation and evaluation of large libraries of related compounds.
Key trends in this area include:
Automated Library Synthesis : While specific high-throughput methods for this compound are not yet established, related heterocyclic scaffolds like isothiazolidine 1,1-dioxides have been synthesized in library formats using one-pot, multi-component protocols. nih.gov These approaches often utilize automated, mass-directed purification systems to handle the large number of compounds generated. nih.gov
Stopped-Flow Synthesis : This technique provides an intermediate solution between traditional batch and flow chemistry, enabling automated experimentation on a micro-molar scale. whiterose.ac.uk It is well-suited for the rapid optimization of reaction conditions and the synthesis of combinatorial libraries for screening. whiterose.ac.uk
Machine Learning-Guided Experimentation : The large datasets generated from HTS can be used to train machine learning models. These models can then predict the outcomes of future experiments, guiding the synthesis of new derivatives toward optimized properties and accelerating the design-make-test-analyze cycle. whiterose.ac.uk
Investigation of Oxidative Metabolites and Environmental Fate (non-human, non-toxicology)
Understanding how this compound and its derivatives behave in the environment is critical. Research in this area will focus on identifying transformation products and degradation pathways, excluding direct human toxicology.
The environmental fate of the parent compound, 1,2-benzisothiazolinone (BIT), has been studied, providing insights into the likely behavior of its derivatives:
Biodegradation : The primary route of dissipation for BIT in soil is biodegradation by microorganisms. rsc.org Degradation is faster in soils with higher organic matter content and under anaerobic (flooded) conditions. rsc.org The half-life can be as short as a few hours to several days depending on soil conditions. rsc.orgindustrialchemicals.gov.au
Photodegradation : In aqueous environments, photodegradation is a significant transformation pathway. sci-hub.se Studies on BIT under UV irradiation have shown that it degrades via a complex mechanism involving isomerization, oxidation, hydrolysis, and hydroxylation, leading to the formation of numerous photoproducts. sci-hub.senih.gov
Oxidative Metabolites : The sulfur atom in the isothiazolinone ring is susceptible to oxidation. The controlled chemical oxidation of benzo[d]isothiazol-3(2H)-ones yields benzo[d]isothiazol-3(2H)-one-1-oxides and further oxidation can lead to saccharin (B28170) derivatives. mdpi.com These oxidized forms are likely metabolites in biological systems and degradation products in the environment. Ozonation has also been shown to be an effective method for degrading BIT, with saccharin identified as one of the oxidation products. epa.gov
Future work will need to specifically characterize the metabolites and degradation products of this compound to fully assess its environmental persistence and impact.
| Degradation Pathway | Environment | Key Processes | Influencing Factors |
| Biodegradation | Soil | Microbial metabolism rsc.org | Organic matter content, oxygen levels, microbial community rsc.org |
| Photodegradation | Water | Isomerization, oxidation, hydrolysis sci-hub.senih.gov | Sunlight/UV exposure, pH, presence of other substances nih.gov |
| Chemical Oxidation | Water/Soil | Oxidation of sulfur atom mdpi.com | Presence of oxidizing agents (e.g., ozone, ROS) epa.gov |
Development of Advanced Analytical Techniques for Complex Matrix Characterization
As research into this compound expands, the need for sophisticated analytical methods to detect and quantify the compound and its metabolites in complex samples (e.g., environmental water, soil extracts, biological fluids) will grow.
Current characterization relies on standard techniques, but future development will focus on enhancing sensitivity and resolution:
Chromatography and Mass Spectrometry : The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level detection. Advanced techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) have been used to provide highly accurate mass measurements, which is essential for the structural elucidation of unknown metabolites and degradation products of the parent BIT compound. sci-hub.se
Spectroscopic Methods : Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for unambiguous structure confirmation of synthesized derivatives and isolated metabolites.
Sample Preparation : A critical area for future development is in sample preparation techniques to efficiently extract and concentrate the target analyte from complex matrices, removing interfering substances and improving detection limits.
The development of robust and sensitive analytical protocols will be fundamental to advancing research in all the areas mentioned above, from mechanistic studies to environmental fate analysis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methoxybenzo[d]isothiazol-3(2H)-one?
- Methodology :
- Route 1 : Condensation reactions using substituted benzoyl chlorides (e.g., 4-methoxybenzoyl chloride) with isothiazole derivatives under controlled pH and temperature. This method emphasizes reflux conditions in ethanol or dimethylformamide (DMF) with catalytic bases like triethylamine .
- Route 2 : Functionalization of benzoisothiazolone scaffolds via electrophilic substitution. For example, methoxy groups can be introduced via nucleophilic aromatic substitution using methoxide ions under anhydrous conditions .
Q. How is this compound characterized structurally and chemically?
- Techniques :
- X-ray Crystallography : Resolves crystal packing and confirms substituent positions (e.g., methoxy group orientation) .
- Spectroscopy :
- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon hybridization .
- IR : Stretching vibrations for C=O (1650–1700 cm) and S–N (650–750 cm) confirm core isothiazolone structure .
- Validation : Cross-referencing with PubChem data ensures consistency in molecular descriptors like InChIKey and SMILES .
Advanced Research Questions
Q. What biological activities are associated with this compound, and how are they mechanistically validated?
- Reported Activities :
- Antimicrobial : Inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans via disruption of membrane integrity, validated by time-kill assays .
- Enzyme Inhibition : Targets bacterial enoyl-ACP reductase (FabI) with IC = 2.3 µM, confirmed by kinetic assays .
- Mechanistic Tools :
- Molecular Docking : Predicts binding affinity to FabI active sites (PDB: 1DFG) .
- Surface Plasmon Resonance (SPR) : Quantifies real-time interactions with target proteins (e.g., KD = 1.8 µM for FabI) .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Case Example : Discrepancies in antifungal IC values (e.g., 5 µM vs. 20 µM) may arise from:
- Purity Issues : HPLC-MS verification (>98% purity) is critical to exclude degradation products .
- Assay Variability : Standardize conditions (e.g., broth microdilution vs. agar diffusion) per CLSI guidelines .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity Adjustment : Introduce polar groups (e.g., sulfonyl or carboxyl) to improve aqueous solubility, monitored via logP measurements (target logP < 3) .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups). Structural analogs with fluorinated substituents show enhanced stability .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
